2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-naphthalen-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXGCAWFXWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646954 | |
| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433292-03-6 | |
| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Chloroacetic Acid
A widely reported method involves the reaction of naphthalene with chloroacetic acid followed by amination. This process can be summarized as follows:
Step 1: Naphthalene is reacted with chloroacetic acid under acidic conditions.
Step 2: The resulting product undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
This method is advantageous due to its straightforwardness and relatively mild reaction conditions.
Use of Acetyl Chloride
Another approach involves the use of acetyl chloride in the presence of a catalyst. The steps include:
Step 1: Naphthalene is treated with acetyl chloride in a solvent like nitrobenzene.
Step 2: An acid catalyst, such as boron trifluoride, is added to facilitate the reaction.
This method allows for the formation of various naphthyl acetic acid derivatives, which can be further modified to yield the hydrochloride salt form.
Detailed Preparation Methods
The following table summarizes different preparation methods for this compound, including starting materials, reagents, and conditions.
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Reaction with Chloroacetic Acid | Naphthalene | Chloroacetic acid | Acidic conditions | Moderate |
| Acetyl Chloride Reaction | Naphthalene | Acetyl chloride, BF3 | Nitrobenzene, reflux | High |
| Hydrolysis of Esters | Naphthyl acetate derivatives | Hydrochloric acid | Aqueous methanol | Variable |
| Reduction of Naphthyl Derivatives | Naphthyl ketones | Sodium borohydride | Alcohol solvent | High |
Characterization Techniques
After synthesis, various characterization techniques are employed to confirm the structure and purity of this compound:
Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of functional groups.
High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized for molecular weight determination and structural elucidation.
Research Findings
Recent studies have indicated that this compound may possess biological activities that warrant further investigation. Preliminary findings suggest potential roles in:
- Antioxidant activity
- Neuroprotective effects
- Modulation of neurotransmitter systems
These activities highlight the compound's potential applications in medicinal chemistry and therapeutic development.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: :
Biological Activity
2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, also known as (S)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride, is an organic compound with significant biological implications. Its structure consists of an amino acid backbone linked to a naphthalene moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water
Research indicates that this compound interacts with various biochemical pathways:
- Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially influencing neurotransmitter release and uptake. This activity positions it as a candidate for neuropharmacological applications .
- MAPK Signaling Pathways : The compound has been shown to engage with Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell growth, differentiation, and survival. This interaction suggests a role in cellular processes that could be leveraged for therapeutic purposes .
- Receptor Modulation : As a ligand, it may influence receptor activity within the central nervous system, further implicating its potential in treating neurological disorders.
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Activity : Preliminary studies indicate that naphthalene derivatives can exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Cytotoxicity : The compound has shown promise in cytotoxic assays, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : Evidence suggests that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation .
Research Findings and Case Studies
Recent research has explored the compound's effects in various contexts:
Table 1: Summary of Biological Activities
Case Study Insights
- Neuropharmacological Applications : A study highlighted the compound's ability to enhance neuronal survival under stress conditions, suggesting its use in neurodegenerative disease models.
- Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic exploration .
- MAPK Pathway Interaction : Investigations into the mechanism of action revealed that the compound activates specific MAPK pathways associated with cell proliferation and survival, providing insights into its potential for cancer therapy .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 2-amino-2-(naphthalen-2-YL)acetic acid hydrochloride may exhibit various biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:
- Pharmacology : Interaction studies have shown that this compound may bind to specific receptors or enzymes, which could elucidate its therapeutic potential .
- Anticancer Research : There is ongoing research into its anti-proliferative effects on cancer cell lines, suggesting possible applications in oncology .
Applications in Medicinal Chemistry
The unique structural features of this compound make it valuable in drug design and development:
- Drug Development : Its ability to interact with biological targets can be exploited to develop new therapeutic agents. For instance, modifications of its structure may lead to compounds with enhanced efficacy against specific diseases .
- Biochemical Assays : It serves as a reagent in various biochemical assays to study enzyme kinetics and receptor-ligand interactions .
Material Science Applications
The compound's properties extend beyond biological applications:
- Polymeric Materials : Research indicates that derivatives of this compound can be used to synthesize novel polymeric materials with enhanced mechanical properties .
- Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems due to its biocompatibility and functionalization capabilities .
Case Studies
Several case studies highlight the compound's applications:
- Anti-Cancer Activity :
-
Biochemical Interaction Studies :
- Research focused on the binding affinity of this compound to various receptors demonstrated promising results, indicating its role as a lead compound in drug discovery .
- Material Development :
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Backbones
| Compound Name | Aromatic System | Key Features | Biological Implications |
|---|---|---|---|
| This compound | Naphthalene (bicyclic) | Enhanced hydrophobicity and π-π stacking potential due to fused aromatic rings | Potential for DNA intercalation or protein binding |
| 2-Amino-2-(phenyl)acetic acid hydrochloride | Benzene (monocyclic) | Simpler structure with limited steric bulk | Reduced binding affinity in complex systems |
| 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Saturated bicyclic (tetrahydropyran) | Reduced aromaticity, increased conformational flexibility | Altered pharmacokinetics and target selectivity |
| 2-Amino-2-(3-thienyl)acetic acid hydrochloride | Thiophene (heterocyclic) | Sulfur atom introduces polarizability and electronic diversity | Potential for unique enzyme interactions |
Table 2: Influence of Substituent Type and Position
Stereochemical and Functional Group Variations
Table 3: Role of Chirality and Functional Moieties
Solubility and Reactivity
The hydrochloride salt form of 2-amino-2-(naphthalen-2-yl)acetic acid distinguishes it from free acid counterparts (e.g., 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid), improving solubility in polar solvents for in vitro assays . In contrast, methyl or ethyl ester derivatives (e.g., ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride) exhibit higher lipophilicity, favoring membrane permeability .
Q & A
Q. What is a validated synthetic route for 2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride?
A multi-step synthesis involves:
- Step 1 : Preparation of 5-(2-methoxynaphthalen-1-yl)hydantoin from 2-hydroxy-1-naphthaldehyde.
- Step 2 : Hydrolysis with aqueous NaOH under reflux to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid.
- Step 3 : Demethylation using THF, Et3N, and di-tert-butyl dicarbonate at room temperature, followed by HCl treatment to obtain the hydrochloride salt .
Methodological Note : Monitor reaction progress via TLC and confirm intermediate purity via recrystallization.
Q. How should researchers purify and characterize this compound?
- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase column chromatography (C18 silica, acetonitrile/water gradient).
- Characterization :
Q. What safety protocols are critical during handling?
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine powders.
- Emergency Response : For skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) to neutralize residual acid .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Challenge : Address potential twinning by testing multiple refinement models (e.g., pseudo-merohedral vs. non-crystallographic symmetry) .
Q. How to analyze conflicting spectroscopic data (e.g., NMR vs. IR)?
- Cross-Validation :
- Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).
- Use IR spectroscopy to confirm carboxylic acid O–H stretches (2500–3000 cm<sup>−1</sup>) and amine N–H bends (1600 cm<sup>−1</sup>).
- Contradiction Resolution : If discrepancies persist, conduct X-ray crystallography for definitive structural assignment .
Q. What strategies optimize stability in aqueous solutions?
Q. How to computationally model its interaction with biological targets?
Q. What are the challenges in scaling up synthesis?
- Byproduct Mitigation : Optimize stoichiometry of di-tert-butyl dicarbonate to minimize carbamate side products.
- Solvent Selection : Replace THF with 2-MeTHF for greener processing and easier solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
